Cas no 70138-72-6 (1-Boc-D-prolinamide)

1-Boc-D-prolinamide structure
1-Boc-D-prolinamide structure
商品名:1-Boc-D-prolinamide
CAS番号:70138-72-6
MF:C10H18N2O3
メガワット:214.26152
MDL:MFCD03419274
CID:59054
PubChem ID:2756826

1-Boc-D-prolinamide 化学的及び物理的性質

名前と識別子

    • 1-Boc-D-prolinamide
    • D-1-N-Boc-Prolinamide
    • (R)-tert-Butyl 2-carbamoylpyrrolidine-1-carboxylate
    • A9265
    • MFCD03419274
    • A6174
    • AMY25326
    • AS-45734
    • AC-23800
    • Q-102901
    • SCHEMBL2225858
    • Q-102176
    • tert-butyl (R)-2-carbamoylpyrrolidine-1-carboxylate;(R)-tert-Butyl 2-carbamoylpyrrolidine-1-carboxylate
    • AKOS015841241
    • VCA13872
    • 70138-72-6
    • AKOS015894508
    • CS-0031473
    • B56854
    • N-Boc-D-Prolinamide
    • (r)-2-carbamoyl-pyrrolidine-1-carboxylic acid tert-butyl ester
    • PITJAAIPVBVRAO-SSDOTTSWSA-N
    • A866669
    • L-1-N-Boc-prolidinamide
    • Boc-D-prolinamide
    • D-N-Boc-Prolinamide
    • tert-butyl (2R)-2-carbamoylpyrrolidine-1-carboxylate
    • Boc-D-Proline amide
    • MDL: MFCD03419274
    • インチ: InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)12-6-4-5-7(12)8(11)13/h7H,4-6H2,1-3H3,(H2,11,13)/t7-/m1/s1
    • InChIKey: PITJAAIPVBVRAO-SSDOTTSWSA-N
    • ほほえんだ: O=C(N1[C@@H](C(N)=O)CCC1)OC(C)(C)C

計算された属性

  • せいみつぶんしりょう: 214.13200
  • どういたいしつりょう: 214.132
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 270
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 72.6A^2
  • 疎水性パラメータ計算基準値(XlogP): 何もない
  • ひょうめんでんか: 0
  • 互変異性体の数: 3

じっけんとくせい

  • 色と性状: White to Yellow Solid
  • 密度みつど: 1.155
  • ゆうかいてん: 104-108 °C
  • ふってん: 370.1°C at 760 mmHg
  • フラッシュポイント: 177.6℃
  • PSA: 72.63000
  • LogP: 1.50940
  • ようかいせい: まだ確定していません。
  • じょうきあつ: 0.0±0.8 mmHg at 25°C

1-Boc-D-prolinamide セキュリティ情報

1-Boc-D-prolinamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM119420-25g
1-Boc-D-prolinamide
70138-72-6 97%
25g
$64 2024-07-24
AstaTech
B56854-25/G
D-1-N-BOC-PROLINAMIDE
70138-72-6 98%
25g
$84 2023-09-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1052240-500g
(R)-tert-Butyl 2-carbamoylpyrrolidine-1-carboxylate
70138-72-6 95%
500g
¥4761.00 2024-05-03
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-CA525-25g
1-Boc-D-prolinamide
70138-72-6 97%
25g
573CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-CA525-1g
1-Boc-D-prolinamide
70138-72-6 97%
1g
56.0CNY 2021-08-03
Ambeed
A187778-5g
(R)-tert-Butyl 2-carbamoylpyrrolidine-1-carboxylate
70138-72-6 97%
5g
$18.0 2024-04-17
Ambeed
A187778-10g
(R)-tert-Butyl 2-carbamoylpyrrolidine-1-carboxylate
70138-72-6 97%
10g
$35.0 2024-04-17
AstaTech
B56854-5/G
D-1-N-BOC-PROLINAMIDE
70138-72-6 98%
5g
$22 2023-09-15
abcr
AB169874-10 g
D-1-N-Boc-prolinamide, 97%; .
70138-72-6 97%
10g
€126.60 2023-05-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1052240-5g
(R)-tert-Butyl 2-carbamoylpyrrolidine-1-carboxylate
70138-72-6 95%
5g
¥86.00 2024-05-03

1-Boc-D-prolinamide 合成方法

1-Boc-D-prolinamide 関連文献

1-Boc-D-prolinamideに関する追加情報

Professional Introduction to 1-Boc-D-prolinamide (CAS No. 70138-72-6)

1-Boc-D-prolinamide, with the chemical name 1-Boc-D-prolinamide, is a significant compound in the field of pharmaceutical chemistry and peptidomimetics. Its Chemical Abstracts Service (CAS) number, CAS No. 70138-72-6, uniquely identifies it in scientific literature and databases. This compound is widely recognized for its role as a building block in the synthesis of various bioactive molecules, particularly in the development of protease inhibitors and other therapeutic agents.

The structure of 1-Boc-D-prolinamide features a protected amide group and a D-amino acid backbone, which makes it a valuable intermediate in organic synthesis. The Boc (tert-butoxycarbonyl) group provides stability to the amine functionality, allowing for selective reactions while maintaining structural integrity. This characteristic is particularly useful in multi-step synthetic pathways where precise control over reaction conditions is essential.

In recent years, there has been growing interest in D-amino acids due to their unique biological properties compared to their L-counterparts. D-amino acids are less susceptible to enzymatic degradation, making them ideal candidates for designing long-acting peptides and peptidomimetics. 1-Boc-D-prolinamide has been extensively used in the synthesis of these molecules, offering a robust platform for drug discovery and development.

One of the most notable applications of 1-Boc-D-prolinamide is in the development of protease inhibitors. Proteases are enzymes that play crucial roles in various physiological processes, including blood clotting, inflammation, and viral replication. Inhibiting these enzymes can lead to the development of effective treatments for diseases such as HIV, hepatitis C, and cancer. Researchers have leveraged the structural properties of 1-Boc-D-prolinamide to design novel protease inhibitors with enhanced potency and selectivity.

Recent studies have highlighted the potential of 1-Boc-D-prolinamide in the development of peptidomimetics that mimic the bioactivity of natural peptides without their drawbacks. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that incorporating D-amino acids into peptide analogs could significantly improve their pharmacokinetic properties. The use of 1-Boc-D-prolinamide as a key intermediate allowed researchers to synthesize peptidomimetics with improved stability and bioavailability.

The compound has also been explored in the context of antibody-drug conjugates (ADCs), where it serves as a linker between an antibody and a cytotoxic payload. ADCs are a rapidly evolving class of therapeutics that have shown remarkable success in treating various types of cancer. The stability provided by the Boc group ensures that the linker remains intact until it reaches its target site, maximizing therapeutic efficacy while minimizing off-target effects.

Advances in solid-phase peptide synthesis (SPPS) have further expanded the utility of 1-Boc-D-prolinamide. SPPS is a widely used technique for synthesizing peptides on an automated platform, and incorporating protected D-amino acids like 1-Boc-D-prolinamide into this process has enabled the rapid assembly of complex peptide libraries. These libraries are invaluable tools for high-throughput screening and can accelerate the discovery of novel bioactive compounds.

The synthesis of 1-Boc-D-prolinamide itself is an intricate process that requires careful optimization to ensure high yield and purity. Typically, it involves multiple steps starting from commercially available precursors such as L-proline. The protection of the amine group using Boc anhydride followed by stereochemical inversion at the prochiral center yields the desired D-isomer. Recent advancements in catalytic methods have made it possible to achieve these transformations more efficiently, reducing both reaction times and waste generation.

In conclusion, 1-Boc-D-prolinamide (CAS No. 70138-72-6) is a versatile and indispensable compound in pharmaceutical chemistry. Its unique structural features make it an excellent candidate for synthesizing protease inhibitors, peptidomimetics, antibody-drug conjugates, and other bioactive molecules. As research continues to uncover new applications for D-amino acids, compounds like 1-Boc-D-prolinamide will undoubtedly play a pivotal role in shaping the future of drug discovery and development.

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